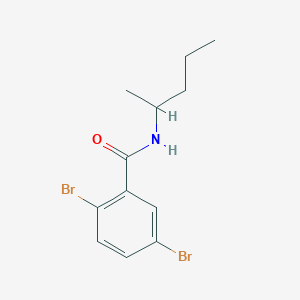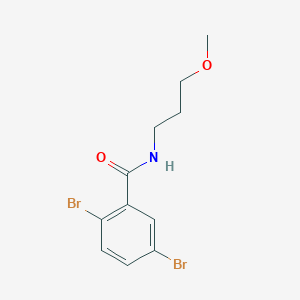![molecular formula C13H19NO2 B290671 N-[3-(1-hydroxyethyl)phenyl]pentanamide](/img/structure/B290671.png)
N-[3-(1-hydroxyethyl)phenyl]pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1-hydroxyethyl)phenyl]pentanamide, also known as GW501516, is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). It was initially developed as a potential treatment for metabolic disorders such as obesity, diabetes, and dyslipidemia. However, it has also gained popularity among athletes and bodybuilders as a performance-enhancing drug due to its ability to increase endurance and fat burning.
作用機序
N-[3-(1-hydroxyethyl)phenyl]pentanamide activates PPARδ, a nuclear receptor that regulates gene expression involved in lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ leads to increased fatty acid oxidation in skeletal muscle, which results in improved endurance and fat burning. It also promotes the browning of white adipose tissue, which has been shown to have beneficial effects on metabolic health.
Biochemical and Physiological Effects:
N-[3-(1-hydroxyethyl)phenyl]pentanamide has been found to have several biochemical and physiological effects, including increased endurance, improved lipid metabolism, and reduced inflammation. It has also been shown to increase the expression of genes involved in mitochondrial biogenesis and oxidative metabolism in skeletal muscle.
実験室実験の利点と制限
One advantage of using N-[3-(1-hydroxyethyl)phenyl]pentanamide in lab experiments is its ability to improve endurance and fat burning, which can be useful in studying the effects of exercise on metabolic health. However, its use in animal studies has been controversial due to concerns about its potential carcinogenicity. Additionally, its effects on human health are not well understood, and more research is needed to determine its safety and efficacy.
将来の方向性
There are several potential future directions for research on N-[3-(1-hydroxyethyl)phenyl]pentanamide. One area of interest is its potential use in the treatment of metabolic disorders such as obesity and diabetes. Another area of research is its effects on mitochondrial function and oxidative metabolism in skeletal muscle. Additionally, more research is needed to determine its safety and efficacy in humans, as well as its potential use as a performance-enhancing drug in athletes and bodybuilders.
合成法
The synthesis of N-[3-(1-hydroxyethyl)phenyl]pentanamide involves several steps, starting from the reaction of 3-bromopyruvic acid with 4-methoxybenzyl alcohol to form 4-methoxybenzyl 3-bromopyruvate. This intermediate is then reacted with 3-(1-hydroxyethyl)aniline to form the desired product, N-[3-(1-hydroxyethyl)phenyl]pentanamide.
科学的研究の応用
N-[3-(1-hydroxyethyl)phenyl]pentanamide has been extensively studied for its potential therapeutic applications in metabolic disorders. It has been shown to improve insulin sensitivity, increase glucose uptake in skeletal muscle, and reduce triglyceride levels in animal models of obesity and diabetes. Additionally, it has been found to have anti-inflammatory and anti-atherosclerotic effects.
特性
分子式 |
C13H19NO2 |
|---|---|
分子量 |
221.29 g/mol |
IUPAC名 |
N-[3-(1-hydroxyethyl)phenyl]pentanamide |
InChI |
InChI=1S/C13H19NO2/c1-3-4-8-13(16)14-12-7-5-6-11(9-12)10(2)15/h5-7,9-10,15H,3-4,8H2,1-2H3,(H,14,16) |
InChIキー |
AYZWRABPAUXPRO-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC=CC(=C1)C(C)O |
正規SMILES |
CCCCC(=O)NC1=CC=CC(=C1)C(C)O |
溶解性 |
33.2 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 4-bromobenzoate](/img/structure/B290589.png)
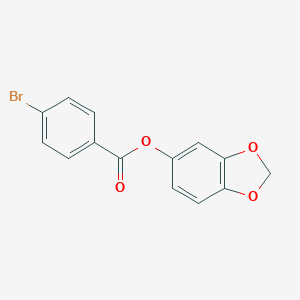

![4-[(4-Tert-butylbenzoyl)amino]-3-methylphenyl 4-tert-butylbenzoate](/img/structure/B290594.png)
![[4-(4-Tert-butylbenzoyl)oxy-3-methylphenyl] 4-tert-butylbenzoate](/img/structure/B290596.png)
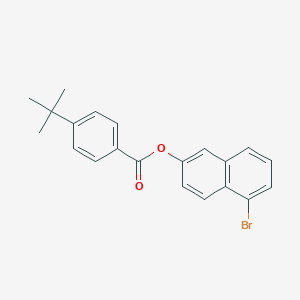
![4-tert-butyl-N-{4-[(4-tert-butylbenzoyl)amino]-2-chlorophenyl}benzamide](/img/structure/B290599.png)
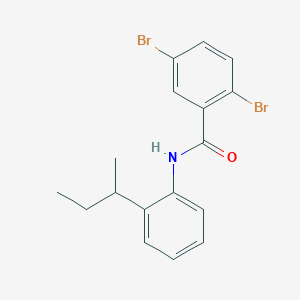
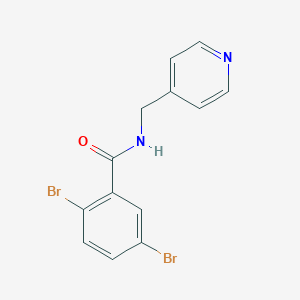
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2,5-dibromobenzoate](/img/structure/B290605.png)

